N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide consists of a long chain of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure would require more detailed analysis.Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties would require further analysis.Scientific Research Applications
Immunostimulating Activities of Peptides : The immunostimulating activities of certain peptides have been explored. For example, a study by Kotani et al. (1975) investigated the immunoadjuvant activities of peptidoglycan subunits from the cell walls of Staphylococcus aureus and Lactobacillus plantarum, highlighting the potential of specific peptide structures in stimulating immune responses (Kotani et al., 1975).
Interactions and Stability of Peptide Complexes : Research by Sigel et al. (1981) focused on the stability of peptide copper(II) complexes, providing insight into the interactions and stability of peptides in various conditions, which could be relevant to understanding the properties of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide (Sigel et al., 1981).
Structural Studies of Peptides : The study of peptide structures in aqueous solutions has been carried out, as seen in the work of Eker et al. (2002), who examined the structures of various tripeptides in different conditions. This type of research is crucial for understanding the behavior of peptides like this compound in biological systems (Eker et al., 2002).
Enzymatic Interaction with Peptides : The interaction of enzymes with peptides is another area of interest. For example, research by Yamamoto and Izumiya (1967) on the hydrolysis of homologous peptides by trypsin contributes to the understanding of how enzymes interact with and modify peptides (Yamamoto & Izumiya, 1967).
Mechanism of Action
Safety and Hazards
The safety data sheet for N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . It’s recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63N7O5/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42)/t24-,25-,26-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEXWRGHXPPRBY-FWEHEUNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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